Relevance: Both SB-235753 and the target compound, N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide, share a core structure consisting of a piperidine ring substituted at the 4-position. While the target compound has a methoxyethyl chain linked to the piperidine nitrogen, SB-235753 features a benzyl group at this position. This difference highlights the impact of substituents on the piperidine ring on the compound's pharmacokinetic properties, particularly metabolic stability. []
Compound Description: This compound represents a significant advancement in the development of peripherally restricted cannabinoid-1 receptor (CB1R) antagonists. It demonstrates potent CB1R activity, a desirable tPSA value exceeding 90 Å(2) (indicating low blood-brain barrier permeability), and significant weight-loss efficacy in diet-induced obese mice. This compound showcases the potential of peripherally restricted CB1R antagonists for addressing obesity and related metabolic disorders. []
Relevance: Although structurally distinct from N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide, both compounds belong to the chemical class of piperidine derivatives. The presence of the piperidine ring in both compounds underscores its versatility as a structural motif in medicinal chemistry, specifically in the development of drugs targeting various receptors and biological pathways. []
Compound Description: Hu7691 is a new-generation selective Akt inhibitor designed to address the cutaneous toxicity associated with previous Akt inhibitors. It exhibits a 24-fold selectivity for Akt1 over Akt2, significantly reducing the induction of keratinocyte apoptosis, a key factor in Akt inhibitor-induced rash. Preclinical studies show Hu7691 possesses promising kinase selectivity, excellent anticancer cell proliferation potencies, and a favorable pharmacokinetic profile, leading to its Investigational New Drug (IND) application approval by the National Medical Products Administration (NMPA). [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.